molecular formula C15H24N2O B3167386 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline CAS No. 919036-85-4

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline

Cat. No.: B3167386
CAS No.: 919036-85-4
M. Wt: 248.36 g/mol
InChI Key: VFGPXJNBIQKAMT-UHFFFAOYSA-N
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Description

2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline is a chemical compound with the molecular formula C15H24N2O . This aniline and piperidine derivative is part of a class of compounds featuring an ethoxy linker between an aniline ring and a substituted piperidine, a structural motif investigated in medicinal chemistry for its potential biological activity. Compounds with this general scaffold, particularly those combining aniline and piperidine subunits, are of significant interest in pharmaceutical research for the development of central nervous system (CNS) agents . For instance, structurally related molecules have been designed and synthesized as potent and selective ligands for the vesicular acetylcholine transporter (VAChT), a protein target associated with cholinergic function and neurodegenerative diseases like Alzheimer's and Parkinson's . The 3,5-dimethylpiperidin-1-yl moiety in its structure contributes specific steric and electronic properties, influencing the compound's lipophilicity and its interaction with biological targets. The lipophilicity of a compound is a critical parameter that profoundly affects its absorption, distribution, metabolism, and elimination, and it is particularly crucial for drugs intended to act on the CNS, where an optimal calculated partition coefficient (ALog D) value is often sought to ensure efficient blood-brain barrier penetration . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific protein targets. It serves as a key synthetic intermediate or building block for the preparation of more complex molecules, such as heteroaromatic and aniline derivatives, which are screened for various pharmacological activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-6-4-3-5-14(15)16/h3-6,12-13H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGPXJNBIQKAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 3,5 Dimethylpiperidin 1 Yl Ethoxy Aniline and Analogues

Retrosynthetic Analysis and Identification of Precursor Synthons

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. Applying this logic to 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline reveals two primary synthons: the 3,5-dimethylpiperidine (B146706) ring and the 2-ethoxyaniline fragment. The disconnection of the ether linkage between these two components is a logical primary step. Further disconnection of the ethoxy bridge from the aniline (B41778) ring identifies a haloethanol or a similar two-carbon electrophile as a key intermediate for linking the two main fragments.

Strategies for the Construction of the 3,5-Dimethylpiperidine Ring System

The 3,5-dimethylpiperidine moiety is a crucial component, and its synthesis can be approached through several established methods. This heterocyclic compound exists as two diastereomers: a cis and a trans isomer, which arise from the relative orientations of the two methyl groups on the piperidine (B6355638) ring. wikipedia.org

Cyclization Reactions for Piperidine Core Formation

One common strategy for forming the piperidine core is through intramolecular cyclization reactions. For instance, a 6-endo-dig reductive hydroamination/cyclization cascade of specific alkynes can yield piperidine derivatives. nih.gov This process involves an acid-mediated functionalization of the alkyne, leading to the formation of an enamine and subsequently an iminium ion, which upon reduction, forms the piperidine ring. nih.gov

Reductive Amination Approaches to Substituted Piperidines

Reductive amination is a widely used and versatile method for the synthesis of substituted piperidines. This typically involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine. nih.gov In the context of 3,5-dimethylpiperidine, this could involve the condensation of a suitable diketone or dialdehyde (B1249045) with an amine, followed by reduction. A more direct and common approach is the hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). wikipedia.orggoogle.com This reaction is typically carried out using a metal catalyst, such as ruthenium on carbon (Ru/C) or palladium on carbon, under hydrogen pressure. tuodaindus.com The choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers produced. tuodaindus.com For example, using a composite catalyst of ruthenium carbon, nickel powder, and metallic iron acetate (B1210297) has been shown to favor the formation of the trans isomer. google.com

CatalystProduct Ratio (trans:cis)Reference
10% Palladium on CarbonMore trans than cis tuodaindus.com
Ruthenium on Carbon (Ru/C)- tuodaindus.com
Composite (Ru/C, Ni, Fe(OAc)₂)Favors trans google.com

Separation of the resulting cis and trans isomers can be achieved through techniques like crystallization or chromatography. tuodaindus.com

Multicomponent Reaction (MCR) Strategies for Piperidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules like piperidine derivatives. The A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a notable example that can be used to synthesize substituted piperidines. researchgate.netresearchgate.net While not a direct route to 3,5-dimethylpiperidine itself, MCRs provide a powerful tool for generating a diverse range of substituted piperidine analogs.

Synthesis of the 2-Ethoxyaniline Fragment and its Derivatives

The 2-ethoxyaniline (o-phenetidine) fragment serves as the other key building block. sigmaaldrich.comnih.gov Its synthesis and the preparation of its derivatives can be achieved through several methods.

A common approach involves the etherification of a nitrophenol followed by the reduction of the nitro group. For instance, 2-nitrophenol (B165410) can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate, to form 2-ethoxynitrobenzene. google.com Subsequent reduction of the nitro group, often using iron powder in the presence of an acid like ammonium (B1175870) chloride or hydrochloric acid, yields 2-ethoxyaniline. google.com

Derivatives of 2-ethoxyaniline can be prepared by starting with appropriately substituted anilines or phenols. For example, various substituted 2-phenoxyaniline (B124666) derivatives can be synthesized through the reaction of a substituted phenol (B47542) with a nitrobenzene (B124822) derivative, followed by reduction of the nitro group. google.com

Coupling Reactions for the Intermolecular Linkage of Piperidine and Ethoxyaniline Components

The final step in the synthesis of this compound is the coupling of the 3,5-dimethylpiperidine and 2-ethoxyaniline fragments via a two-carbon linker. A common and effective method for this is a nucleophilic substitution reaction.

This typically involves the reaction of 3,5-dimethylpiperidine with a 2-ethoxyaniline derivative that has been functionalized with a two-carbon electrophilic group. For example, 2-ethoxyaniline can be reacted with 2-chloroethanol (B45725) or a similar reagent to introduce a 2-hydroxyethyl group, which can then be converted to a better leaving group (e.g., a tosylate or mesylate). Alternatively, a direct Williamson ether synthesis approach can be employed where the sodium salt of a phenol is reacted with a 1-(2-haloethyl)-3,5-dimethylpiperidine.

Etherification and Amine Alkylation Reactions

A common and direct route to synthesize the target compound and its analogues relies on two fundamental reactions: Williamson ether synthesis and nucleophilic substitution for amine alkylation. This two-step sequence allows for the modular construction of the molecule from readily available precursors.

The first step typically involves an S\textsubscript{N}2 reaction known as the Williamson ether synthesis . byjus.commasterorganicchemistry.com This reaction forms the ether bond by reacting an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of the target compound's backbone, this could involve the deprotonation of a substituted phenol (e.g., 2-nitrophenol or N-protected 2-aminophenol) with a base to form a phenoxide. This nucleophilic phenoxide then displaces a halide from a suitable electrophile, such as a 2-haloethanol derivative (e.g., 2-chloroethanol or 2-bromoethanol), to form the 2-alkoxy-substituted benzene (B151609) ring. jk-sci.com The choice of base is critical, with sodium hydride (NaH) often used for alcohols, while weaker bases like potassium carbonate (K₂CO₃) are suitable for more acidic phenols. jk-sci.com

The second step is the alkylation of the amine . Once the ethoxy side chain is installed, its terminal hydroxyl group is converted into a good leaving group, typically a halide or a sulfonate ester (e.g., tosylate or mesylate). 3,5-Dimethylpiperidine is then used as a nucleophile to displace this leaving group, forming the C-N bond and completing the core structure. Alternatively, a pre-formed electrophile containing the piperidine moiety can be reacted with the phenoxide in the first step.

A representative synthetic sequence is outlined below:

Etherification : 2-Nitrophenol is treated with a base (e.g., K₂CO₃) and 1,2-dibromoethane (B42909) in a polar aprotic solvent like DMF to yield 1-(2-bromoethoxy)-2-nitrobenzene.

Amine Alkylation : The resulting bromo-ether is reacted with 3,5-dimethylpiperidine in the presence of a base to afford 1-(2-(3,5-dimethylpiperidin-1-yl)ethoxy)-2-nitrobenzene.

Reduction : The nitro group is then reduced to an amine, commonly using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, HCl), to yield the final product, this compound.

Table 1: Key Parameters in Etherification and Amine Alkylation

Step Reaction Type Nucleophile Electrophile Typical Reagents/Conditions
1 Williamson Ether Synthesis 2-Nitrophenoxide 1,2-Dibromoethane K₂CO₃, DMF, Heat
2 Amine Alkylation 3,5-Dimethylpiperidine 1-(2-Bromoethoxy)-2-nitrobenzene K₂CO₃, Acetonitrile, Heat
3 Nitro Group Reduction 1-(2-(...)-ethoxy)-2-nitrobenzene N/A H₂, Pd/C, Ethanol OR SnCl₂/HCl

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the crucial C-N bond in N-aryl piperidine analogues. The Buchwald-Hartwig amination is particularly relevant, as it directly creates a bond between an aryl group and a nitrogen atom. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides or pseudohalides with primary or secondary amines. wikipedia.org

In the context of synthesizing the target molecule's analogues, the Buchwald-Hartwig reaction could be employed to couple 3,5-dimethylpiperidine directly with a suitable aryl halide, such as 1-bromo-2-(2-bromoethoxy)benzene. This approach requires a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. acsgcipr.org The development of various generations of catalyst systems has expanded the reaction's applicability, enabling couplings under milder conditions. wikipedia.org

Key components of a typical Buchwald-Hartwig amination include:

Palladium Precatalyst : Pd(OAc)₂, Pd₂(dba)₃, or more advanced, air-stable precatalysts are commonly used. nih.gov

Ligand : Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) or NHC ligands are crucial for catalytic activity. acs.org

Base : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the intermediate palladium complex.

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or dimethoxyethane (DME) are standard. acs.org

While Suzuki coupling is primarily a C-C bond-forming reaction, it could be used to synthesize a complex aryl precursor before a subsequent amination step. However, for the direct formation of the aniline-piperidine connection, the Buchwald-Hartwig amination is the more direct and widely applied method. wikipedia.org

Table 2: Comparison of Buchwald-Hartwig Amination Catalyst Systems

Catalyst Generation Typical Ligands Substrate Scope Reaction Conditions
First Generation Monodentate phosphines (e.g., P(o-tolyl)₃) Limited to aryl bromides/iodides, less hindered amines High temperatures
Second Generation Bidentate phosphines (e.g., BINAP, DPEPhos) Broader scope, including primary amines Milder conditions
Third/Fourth Generation Bulky biarylphosphines (e.g., XPhos, RuPhos), NHCs (e.g., IPr*) Very broad, includes aryl chlorides, challenging substrates Often room temperature, low catalyst loading acs.org

Stereoselective Synthesis and Chiral Resolution of 3,5-Dimethylpiperidine Analogues

The 3,5-dimethylpiperidine moiety exists as two diastereomers: an achiral cis (meso) isomer and a chiral trans isomer, which exists as a pair of (3R,5R) and (3S,5S) enantiomers. The specific stereoisomer used can significantly influence the properties of the final molecule. Therefore, controlling the stereochemistry through either stereoselective synthesis or chiral resolution is a critical consideration. tuodaindus.com

Stereoselective Synthesis aims to produce a single desired stereoisomer directly. A primary route to 3,5-dimethylpiperidine is the hydrogenation of 3,5-dimethylpyridine. The diastereoselectivity of this reduction can be influenced by the choice of catalyst and reaction conditions. For example, certain heterogeneous catalysts like palladium on carbon (Pd/C) may favor the formation of the trans isomer over the cis. tuodaindus.com Enantioselective hydrogenation of the pyridine (B92270) ring using chiral catalysts (e.g., chiral iridium or rhodium complexes) can, in principle, provide direct access to enantioenriched piperidines. nih.gov Asymmetric synthesis strategies starting from chiral precursors have also been developed to access specific enantiomers of highly substituted piperidines. nih.govnih.gov

Chiral Resolution is a classical and widely used method to separate a racemic mixture of the trans-3,5-dimethylpiperidine enantiomers. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, most commonly a chiral carboxylic acid like (+)-tartaric acid or its derivatives. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. wikipedia.org These salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. libretexts.org

Table 3: Methods for Obtaining Stereoisomers of 3,5-Dimethylpiperidine

Method Description Advantages Disadvantages
Diastereoselective Hydrogenation Reduction of 3,5-dimethylpyridine using specific catalysts to favor one diastereomer (cis or trans). tuodaindus.com Direct, potentially high diastereomeric excess. Optimization of catalyst and conditions may be required.
Asymmetric Synthesis Building the chiral piperidine ring from chiral starting materials or using chiral catalysts. nih.gov Provides direct access to a single enantiomer. Often involves multi-step, complex synthetic routes.
Chiral Resolution Separation of a racemic mixture (e.g., trans-isomers) using a chiral resolving agent (e.g., tartaric acid) to form separable diastereomeric salts. wikipedia.orggoogle.com Well-established, practical for large-scale separation. Theoretical maximum yield is 50% for the desired enantiomer without a racemization process.

Application of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of piperidine-containing compounds aims to reduce environmental impact, improve safety, and increase efficiency. nih.govresearchgate.net Key strategies include the use of benign solvents, ensuring catalyst recyclability, and employing energy-efficient technologies like microwave irradiation.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of alternatives such as water, supercritical fluids, or solvent-free (neat) conditions. ajchem-a.com The synthesis of piperidines has been successfully demonstrated in water, which is non-toxic, non-flammable, and inexpensive. nih.govorganic-chemistry.org For instance, one-pot multi-component reactions to form highly substituted piperidines can be catalyzed in aqueous media. researchgate.net Solvent-free reactions, where one of the reactants acts as the solvent, represent another highly efficient approach. nih.gov This method minimizes waste and simplifies product purification. Buchwald-Hartwig aminations have been reported under solvent-free conditions, showcasing a greener approach to this important C-N bond formation. nih.gov

Palladium catalysts are expensive and have a significant environmental footprint associated with their extraction and purification. acsgcipr.org Therefore, catalyst recovery and reuse are paramount from both an economic and environmental perspective. While homogeneous catalysts are highly active, their separation from the reaction mixture is often difficult. To address this, heterogeneous catalysts , where the palladium is immobilized on a solid support (e.g., carbon, silica, polymers, or magnetic nanoparticles), have been developed. nih.govresearchgate.net These catalysts can be easily recovered by filtration or magnetic separation and reused for multiple reaction cycles. nih.gov For homogeneous catalysts, strategies are being developed to enable their recycling, such as using specialized ligands that allow for the catalyst to be retained in one phase (e.g., an organic phase) while the product is extracted into another (e.g., an aqueous phase), permitting reuse of the catalyst solution. acs.orgresearchgate.netacs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and improved purity by minimizing the formation of side products. nih.gov This technology has been successfully applied to various steps in the synthesis of piperidine analogues, including N-alkylation, cross-coupling reactions, and multi-component condensations. mdpi.comnih.gov The efficiency of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and enabling faster process development. nih.gov

Table 4: Green Chemistry Approaches in Piperidine Synthesis

Green Principle Approach Example Application Benefits
Benign Solvents Use of water as a reaction medium. nih.gov Multi-component synthesis of substituted piperidines. Reduced toxicity, cost, and environmental impact.
Solvent-Free Conducting reactions without a solvent (neat). nih.gov Buchwald-Hartwig amination using piperazine (B1678402) as the solvent. Minimized waste, simplified workup, high atom economy.
Catalyst Recyclability Heterogeneous Pd catalysts (e.g., Pd on magnetic nanoparticles). nih.gov Suzuki and Heck cross-coupling reactions. Easy separation and reuse of catalyst, reduced metal waste.
Energy Efficiency Microwave-assisted synthesis. nih.gov Synthesis of N-arylpiperazines and other piperidine derivatives. Drastically reduced reaction times, increased yields, lower energy use.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of a molecule. ycdehongchem.com By analyzing one-dimensional and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. mdpi.com

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure by revealing the chemical environment of each proton and carbon atom. The chemical shift (δ) is influenced by the electron density around the nucleus, providing clues about neighboring atoms and functional groups. ycdehongchem.com

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aniline (B41778) ring, the ethoxy linker, and the 3,5-dimethylpiperidine (B146706) moiety. Protons on the aromatic ring typically appear in the downfield region (δ 6.0-9.5 ppm). pdx.edu The protons of the ethoxy group (-O-CH₂-CH₂-N-) would be split into two triplets, with the protons adjacent to the oxygen appearing at a lower field (around δ 3.6 ppm) than those adjacent to the nitrogen. pdx.edu The protons on the piperidine (B6355638) ring and its methyl substituents would appear in the upfield aliphatic region. ycdehongchem.com For unsubstituted piperidine, the α-protons adjacent to the nitrogen typically appear in the δ 2.5-3.5 ppm range. ycdehongchem.com

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. Aromatic carbons of the aniline ring are expected between δ 110-150 ppm. The carbons of the ethoxy linker would appear in the δ 50-70 ppm range. The aliphatic carbons of the piperidine ring and the methyl groups would be found in the upfield region (δ 20-60 ppm).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the compound.

Predicted ¹H and ¹³C NMR Data

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aniline-H3 6.8-7.2 (d) 115-120
Aniline-H4 6.7-7.1 (t) 120-125
Aniline-H5 6.7-7.1 (t) 118-123
Aniline-H6 6.6-7.0 (d) 110-115
O-CH₂ ~4.1 (t) 65-70
N-CH₂ (ethoxy) ~2.8 (t) 55-60
Piperidine-H2/H6 2.5-3.0 (m) 58-63
Piperidine-H3/H5 1.5-2.0 (m) 30-35
Piperidine-H4 1.0-1.5 (m) 35-40
CH₃ ~0.9 (d) 18-22
Aniline-C1 - 145-150
Aniline-C2 - 140-145

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei either through bonds or through space. huji.ac.ilepfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. epfl.chprinceton.eduyoutube.com It would be used to establish the connectivity of protons within the aniline ring, trace the coupling network in the piperidine ring, and confirm the adjacent relationship of the two methylene groups in the ethoxy linker.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chprinceton.eduresearchgate.net This experiment allows for the unambiguous assignment of each carbon atom that has an attached proton by linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular fragments. It shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations). epfl.chprinceton.eduresearchgate.net Key HMBC correlations would include signals between the O-CH₂ protons and the C2 carbon of the aniline ring, and between the N-CH₂ protons of the ethoxy linker and the C2/C6 carbons of the piperidine ring. These correlations would unequivocally confirm the sequence of the aniline, ethoxy, and piperidine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. huji.ac.ilprinceton.eduresearchgate.net They are particularly useful for determining stereochemistry. For 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline, NOESY or ROESY could be used to determine the relative configuration of the two methyl groups on the piperidine ring. A cross-peak between the protons of the two methyl groups would indicate that they are on the same side of the ring (cis configuration), while the absence of such a correlation would suggest they are on opposite sides (trans configuration).

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. iucr.orgemerypharma.comresearchgate.net The diffusion coefficient is related to the size and shape of the molecule. emerypharma.comresearchgate.net In a DOSY experiment, a 2D spectrum is generated with chemical shifts on one axis and diffusion coefficients on the other. emerypharma.com All protons belonging to a single molecule will have the same diffusion coefficient and will therefore appear at the same level in the diffusion dimension. This method can be used to study non-covalent supramolecular interactions, such as aggregation or host-guest binding. emerypharma.com If this compound were to form dimers or larger aggregates in solution, the measured diffusion coefficient would be smaller than that of the monomeric species, reflecting the larger effective size.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For the compound this compound, with a molecular formula of C₁₅H₂₄N₂O, the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated.

Molecular Formula: C₁₅H₂₄N₂O

Calculated Monoisotopic Mass of [M+H]⁺ (C₁₅H₂₅N₂O⁺): 249.1967

The experimentally determined exact mass from an HRMS analysis should match this theoretical value within a few parts per million (ppm), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). researchgate.netwindows.net The fragmentation pattern provides a fingerprint of the molecule and is used to confirm its structure by identifying its constituent parts.

For this compound, fragmentation is likely to occur at the weakest bonds and at sites that lead to stable fragments, such as the ether linkage and bonds alpha to the nitrogen atoms.

Plausible Fragmentation Pathways:

Alpha-cleavage next to the piperidine nitrogen is a common pathway for amines. This could lead to the loss of the ethoxy-aniline portion and the formation of an iminium ion derived from the 3,5-dimethylpiperidine ring.

Cleavage of the C-O ether bond could result in two major fragments: one corresponding to the 2-aminophenol ion and the other to the N-(2-ethyl)-3,5-dimethylpiperidine ion.

Cleavage of the C-N bond in the ethoxy linker could generate a stable 3,5-dimethylpiperidinium fragment.

The following table details some of the expected key fragment ions.

Predicted MS/MS Fragment Ions for [C₁₅H₂₅N₂O]⁺

m/z (Predicted) Structure of Fragment Plausible Origin
114.128 [C₇H₁₆N]⁺ 3,5-Dimethylpiperidine fragment after cleavage and hydrogen rearrangement
122.097 [C₇H₈NO]⁺ 2-Ethoxyaniline fragment
136.086 [C₈H₁₀NO]⁺ Fragment from cleavage of the CH₂-N bond

This detailed fragmentation analysis, combined with HRMS and comprehensive NMR data, provides a robust and definitive characterization of the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts.

The primary aromatic amine (aniline) moiety would produce distinct absorptions. Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com For aromatic amines, these absorptions are often observed at slightly higher frequencies, between 3400-3500 cm⁻¹. libretexts.org A medium to strong N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, the C-N stretching vibration for aromatic amines gives a characteristically strong band between 1335-1250 cm⁻¹. orgchemboulder.comwikieducator.org

The ether group (C-O-C) is characterized by a strong C-O stretching band. For a mixed aryl alkyl ether, two distinct stretching bands are anticipated: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comlibretexts.org The presence of these strong absorptions is a key indicator of the ether linkage. spectroscopyonline.com

The aliphatic portions of the molecule, including the ethoxy chain and the 3,5-dimethylpiperidine ring, will contribute C-H stretching and bending vibrations. Saturated C(sp³)-H stretching absorptions are expected just below 3000 cm⁻¹, typically in the 2960-2800 cm⁻¹ range. wpmucdn.com CH₂ bending vibrations are generally observed around 1465 cm⁻¹.

The benzene (B151609) ring from the aniline portion will also show characteristic absorptions, including C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching from the aromatic C(sp²)-H bonds above 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Aromatic Amine (N-H) Asymmetric & Symmetric Stretch 3500 - 3300 Medium
Primary Aromatic Amine (N-H) Bending (Scissoring) 1650 - 1580 Medium-Strong
Aromatic Amine (C-N) Stretch 1335 - 1250 Strong
Aryl Alkyl Ether (C-O-C) Asymmetric Stretch ~1250 Strong
Aryl Alkyl Ether (C-O-C) Symmetric Stretch ~1040 Strong
Aromatic Ring (C=C) Stretch 1600 - 1450 Medium-Variable
Aromatic Ring (C-H) Stretch >3000 Variable
Aliphatic Groups (C-H) Stretch <3000 Strong
Aliphatic Groups (CH₂) Bending ~1465 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in this compound is the aniline ring.

Benzene itself exhibits a primary absorption band around 204 nm and a weaker, secondary band near 255 nm. The presence of substituents on the benzene ring can shift these absorption maxima (λmax) and alter their intensities. The amino (-NH₂) group and the ethoxy (-OR) group are both powerful auxochromes, which are groups that can extend the conjugation of a chromophore through their non-bonding electrons. bbec.ac.inuomustansiriyah.edu.iq

The attachment of the amino group to the benzene ring, as in aniline, typically results in a bathochromic shift (a shift to a longer wavelength, also known as a red shift) of the secondary absorption band to around 280 nm. bbec.ac.ingpatindia.com This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. The ethoxy substituent would further contribute to this effect. Therefore, the compound is expected to show a principal absorption band with a λmax value at or slightly above 280 nm, corresponding to a π → π* electronic transition.

The solvent can also influence the absorption spectrum. In an acidic medium, the lone pair of electrons on the aniline's nitrogen atom would be protonated, forming an anilinium ion. This removes the conjugation of the lone pair with the ring, resulting in a hypsochromic shift (a shift to a shorter wavelength, or blue shift), with the λmax moving back towards that of benzene, around 203-265 nm. uomustansiriyah.edu.iqbethunecollege.ac.in

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Chromophore System Electronic Transition Predicted λmax (in neutral solvent) Expected Shift in Acidic Solution
Substituted Aniline Ring π → π* ≥ 280 nm Hypsochromic (Blue) Shift

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, this technique would provide invaluable structural information if a suitable single crystal could be grown.

A crystallographic analysis would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. A key area of interest would be the conformation of the 3,5-dimethylpiperidine ring. Piperidine rings typically adopt a stable chair conformation. nih.goved.ac.uk X-ray analysis would reveal whether the two methyl groups are in axial or equatorial positions and whether their relative stereochemistry is cis or trans. The orientation of the substituent at the nitrogen atom would also be determined. researchgate.net

Furthermore, the technique would elucidate the conformation of the flexible ethoxy side chain and the relative orientation of the aniline ring with respect to the rest of the molecule. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine's N-H groups, would also be identified, providing insight into the solid-state packing of the molecules.

Chromatographic Methods for Purification, Purity Assessment, and Quantitative Analysis

Chromatography is essential for the separation, purification, and analysis of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this compound.

An RP-HPLC system would likely employ a C18 (octadecylsilane) stationary phase column. tandfonline.com The mobile phase would typically consist of a mixture of an aqueous buffer (such as a phosphate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape. Detection could be readily achieved using a UV detector set to the λmax of the aniline chromophore (e.g., ~280 nm). This method would be effective for assessing the purity of a sample, identifying impurities, and performing quantitative analysis. For trace analysis of aromatic amines, pre-column derivatization with a fluorescent reagent can be employed to enhance sensitivity. nih.gov

Table 3: Proposed High-Performance Liquid Chromatography (HPLC) Method

Parameter Description
Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 (ODS) silica gel
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate)
Elution Gradient
Detection UV-Vis Detector (set at λmax ≈ 280 nm)
Application Purity assessment, impurity profiling, quantitative analysis

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight, this compound is expected to be sufficiently volatile for GC analysis, although it would be considered a relatively high-boiling amine. nih.gov

The analysis would typically be performed on a capillary column, such as one with a nonpolar (e.g., HP-5, a phenyl-substituted polysiloxane) or a base-deactivated stationary phase. The use of a deactivated column is crucial because active silanol groups on standard columns can interact strongly with the basic amine functionalities, leading to poor peak shape (tailing) and potential sample loss. labrulez.com Temperature programming, where the column temperature is gradually increased, would be necessary to elute this compound in a reasonable time.

A flame ionization detector (FID) would provide a robust and sensitive response. For definitive identification, a mass spectrometer (MS) could be used as the detector (GC-MS), providing both retention time data and a mass spectrum of the compound and any impurities. While GC analysis of free amines can be challenging, derivatization is an option to improve chromatographic properties, though often not necessary with modern inert columns. researchgate.net

Table 4: Proposed Gas Chromatography (GC) Method

Parameter Description
Stationary Phase Fused silica capillary column (e.g., phenyl-substituted polysiloxane or base-deactivated phase)
Carrier Gas Helium or Hydrogen
Injection Split/Splitless injector with high-temperature septum
Oven Temperature programmed
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Application Purity assessment, identification of volatile impurities, quantitative analysis

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure, molecular geometry, and reactivity of 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP or WB97XD with a suitable basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). nih.govmdpi.com This process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. mdpi.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.6 eVChemical reactivity and stability researchgate.net
Ionization Potential (I)5.8 eVEnergy required to remove an electron
Electron Affinity (A)1.2 eVEnergy released upon gaining an electron
Chemical Hardness (η)2.3 eVResistance to change in electron distribution mdpi.com
Dipole Moment3.5 DMolecular polarity

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.gov This analysis is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a biological target's binding site.

The process typically begins with a systematic or random search of the conformational space to generate a wide range of possible structures. Molecular mechanics force fields are often used for this initial, computationally less expensive, screening. The geometries of the identified low-energy conformers are then further optimized using more accurate methods like DFT.

The results of the conformational analysis are used to construct a potential energy landscape, which is a map of the molecule's energy as a function of its conformational coordinates (e.g., dihedral angles). nih.govmpg.deresearchgate.net This map reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. nih.govnih.gov Understanding this landscape is crucial for predicting the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.netindexcopernicus.com For this compound, docking simulations can identify potential biological targets and elucidate the molecular basis of its activity.

Elucidation of Binding Modes and Key Intermolecular Interactions

The first step in molecular docking is to obtain the three-dimensional structures of the ligand and the target protein, often from crystallographic data or homology modeling. indexcopernicus.com The ligand is then placed in the binding site of the protein, and a scoring function is used to evaluate thousands of possible binding poses.

The outcome of a docking simulation is a set of predicted binding modes, ranked by their scores. Analysis of the top-ranked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Formed between the aniline (B41778) NH2 group or the ether oxygen of the ligand and polar residues in the binding site. nih.govnih.gov

Hydrophobic interactions: Involving the dimethylpiperidine and aniline rings of the ligand and nonpolar residues of the target. najah.edu

π-π stacking: Between the aromatic aniline ring and aromatic residues like tyrosine or phenylalanine in the protein. researchgate.net

Van der Waals forces: Non-specific attractive or repulsive forces between atoms. mdpi.com

Visualizing these interactions provides a detailed picture of how the molecule is recognized by its target. nih.govjbiochemtech.commdpi.comresearchgate.netniscpr.res.in

Prediction of Ligand-Binding Affinities and Energetics

Scoring functions in docking programs provide an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netresearchgate.netnih.govrowansci.com A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. najah.edurowansci.com

While docking scores provide a useful and rapid way to rank potential ligands, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed for more rigorous binding free energy calculations. najah.edunih.gov These methods consider factors like solvation effects and entropic changes upon binding, providing a more quantitative prediction of the binding affinity (often represented as Ki or IC50 values). researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Receptor
ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol) mdpi.com-9.5Tyr88π-π stacking
Ser120Hydrogen Bond (H-donor)
Asp115Hydrogen Bond (H-acceptor)
Leu198, Val103Hydrophobic

Pharmacophore Modeling for Receptor Recognition and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. unina.itresearchgate.netresearchgate.net Pharmacophore modeling is a powerful tool for understanding ligand-receptor interactions and for discovering new, structurally diverse molecules with similar biological activity. nih.govbiruni.edu.trmalariaworld.orgmdpi.com

The process can be either ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) are identified to create a 3D pharmacophore model. researchgate.netnih.govmdpi.com In a structure-based approach, the model is derived from the key interactions observed in a protein-ligand complex. biruni.edu.tr

For this compound, a pharmacophore model would likely include features such as:

An aromatic ring (from the aniline moiety).

A hydrogen bond acceptor (the ether oxygen).

A hydrogen bond donor (the aniline amine group).

A positive ionizable feature (the piperidine (B6355638) nitrogen).

One or more hydrophobic features (the dimethylpiperidine ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophoric features. nih.govmalariaworld.org This virtual screening process can rapidly identify potential "hits" for further investigation, significantly accelerating the early stages of drug discovery. biruni.edu.trmdpi.com

Table 3: Potential Pharmacophoric Features of this compound
Feature TypeMolecular MoietyRole in Binding
Aromatic Ring (AR)Aniline ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Ether oxygenForms hydrogen bonds with donor residues
Hydrogen Bond Donor (HBD)Aniline -NH2Forms hydrogen bonds with acceptor residues
Positive Ionizable (PI)Piperidine nitrogenIonic interactions, hydrogen bonding
Hydrophobic (HY)Dimethylpiperidine ringVan der Waals and hydrophobic interactions

Ligand-Based Pharmacophore Model Generation from Active Analogues

Ligand-based pharmacophore modeling is a powerful technique used when the three-dimensional structure of the biological target is unknown. This approach identifies the essential chemical features responsible for a molecule's biological activity by aligning a set of known active compounds and extracting their common features. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of analogues of this compound, a pharmacophore model would highlight the key interaction points required for activity. For instance, a generated model might reveal the critical distances and spatial relationships between the aniline nitrogen, the ether oxygen, and the hydrophobic dimethylpiperidine ring. Such models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with similar activity profiles.

Structure-Based Pharmacophore Development from Target Structures

When the crystal structure of the target protein is available, structure-based pharmacophore models can be developed. This method analyzes the key interactions between a ligand and the amino acid residues in the active site of the target. For this compound, if its target were known, this approach would map out the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

This provides a more accurate and detailed pharmacophore model compared to the ligand-based approach. It can guide the rational design of new ligands with improved binding affinity and selectivity by ensuring that the designed molecules possess the necessary chemical features to interact optimally with the target's active site.

Application in the Discovery and Optimization of Novel Ligands

Both ligand- and structure-based pharmacophore models are instrumental in the discovery and optimization of new drug candidates. These models can be used to screen large virtual databases of compounds to identify novel scaffolds that match the pharmacophoric features. The identified "hits" can then be synthesized and tested for biological activity.

Furthermore, these models are invaluable for lead optimization. By understanding the key chemical features required for activity, medicinal chemists can make targeted modifications to the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. For example, if a pharmacophore model indicates an unmet hydrogen bond opportunity in the target's active site, a functional group capable of forming such a bond can be introduced into the molecule.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Methodologies

QSAR studies can be performed using either 2D or 3D descriptors of the molecules. 2D-QSAR methods, such as those involving topological and physicochemical descriptors, are computationally less intensive. These descriptors can include parameters like molecular weight, logP (lipophilicity), and connectivity indices.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. This provides a 3D map that shows where bulky groups, positive or negative charges, and hydrophobic or hydrophilic regions are likely to increase or decrease activity.

Correlation of Molecular Descriptors with Observed Biological Activities

In a hypothetical QSAR study on a series of analogues of this compound, various molecular descriptors would be calculated and correlated with their measured biological activities. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are often employed to build the QSAR model. nih.govnih.gov

The resulting QSAR equation would quantify the contribution of each descriptor to the biological activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor in a particular region might indicate that bulky substituents are detrimental. A robust QSAR model, validated through internal and external prediction sets, can then be used to reliably predict the activity of new derivatives. nih.govnih.gov

Below is a hypothetical data table illustrating the correlation of descriptors with activity:

CompoundBiological Activity (IC50, µM)logPMolecular WeightPolar Surface Area
Analogue 10.53.2290.4541.5
Analogue 21.22.8276.4245.7
Analogue 30.23.5304.4838.9
Analogue 42.52.5262.3950.1

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and its dynamic interactions with a biological target. researchgate.netresearchgate.net

By simulating the molecule in a solvated environment, researchers can identify its preferred conformations and the energy barriers between them. When docked into the active site of a target protein, MD simulations can reveal the stability of the binding pose and the key interactions that are maintained over time. nih.gov This dynamic picture is often more representative of the biological reality than the static view provided by molecular docking. MD simulations can also help to identify allosteric binding sites and understand the mechanism of protein activation or inhibition.

The following table summarizes the types of computational studies and their applications:

Computational MethodKey ApplicationInformation Gained
Ligand-Based Pharmacophore ModelingVirtual Screening, Lead HoppingEssential chemical features for activity from active analogues.
Structure-Based Pharmacophore ModelingRational Drug Design, Virtual ScreeningKey interactions between ligand and target's active site.
QSAR AnalysisPrediction of Activity, Lead OptimizationCorrelation between chemical structure and biological activity.
Molecular Dynamics SimulationsBinding Stability, Conformational AnalysisDynamic behavior and interactions of the ligand-target complex.

Structure Activity Relationship Sar Studies

Influence of the 3,5-Dimethylpiperidine (B146706) Moiety on Biological Activity

In many biological systems, one stereoisomer often displays significantly higher affinity or efficacy than the other. For example, studies on opioid antagonists with a 4-arylpiperidine core have demonstrated that the stereochemistry of substituents is critical for activity. While not involving a 3,5-dimethylpiperidine specifically, these studies underscore the principle that the spatial orientation of ring substituents is a key determinant of interaction with opioid receptors. nih.gov

A more direct example, although not from a biological context, involves the use of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide (B78521) as an organic structure-directing agent (OSDA) in zeolite synthesis. Research has shown that the trans isomer binds more strongly to the zeolite precursor material (FAU) than the cis isomer. rsc.org This preferential binding and selective incorporation of the trans isomer into the final product highlights how stereochemistry can govern molecular recognition and interaction strength, a principle that is directly applicable to drug-receptor interactions. rsc.org This suggests that for a given biological target, the cis and trans isomers of 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline would likely display different binding affinities and functional activities.

IsomerContextObserved EffectReference
trans-N,N-dimethyl-3,5-dimethylpiperidiniumZeolite Synthesis (Binding to FAU precursor)Binds more strongly and is preferentially incorporated into the final product compared to the cis isomer. rsc.org
cis-N,N-dimethyl-3,5-dimethylpiperidiniumZeolite Synthesis (Binding to FAU precursor)Binds less strongly than the trans isomer. rsc.org

The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For the cis-3,5-dimethylpiperidine (B12482) isomer, the most stable conformation is a chair form where both methyl groups occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions. rsc.org

Conversely, the trans-3,5-dimethylpiperidine isomer must have one methyl group in an equatorial position and the other in an axial position in its chair conformation. The presence of an axial substituent generally increases the conformational energy. However, the interaction of the N-substituent (in this case, the ethoxy-aniline group) with the ring substituents can further influence conformational preferences through allylic strain. For instance, studies on N-acylpiperidines with a substituent at the adjacent C2 position show a strong preference for the C2 substituent to be in the axial orientation. nih.gov This preference can sometimes lead to the ring adopting a higher-energy twist-boat conformation to accommodate bulky groups and optimize interactions within a protein binding site. nih.gov The specific conformation adopted by the piperidine ring is therefore a critical factor that determines the spatial projection of the rest of the molecule and its ability to engage with its biological target.

Role of the Ethoxy Linker in Modulating Ligand-Target Interactions

The ethoxy linker, –O–CH₂–CH₂–, connects the piperidine core to the aniline (B41778) moiety. Its role extends beyond simply spacing these two fragments; its length, flexibility, and the presence of the ether oxygen atom are key determinants of biological activity.

The length of a linker is a critical parameter for optimizing binding affinity. An optimal linker length allows the two connected moieties (the piperidine and the aniline) to simultaneously occupy their respective optimal binding pockets or interaction sites on a biological target. If the linker is too short, it may introduce steric strain or prevent one of the moieties from reaching its interaction site. If it is too long, it can lead to an entropic penalty upon binding and may position the moieties suboptimally.

This principle is demonstrated in studies of DOTA-conjugated Gonadotropin-releasing hormone (GnRH) peptides, where varying the length of a hydrocarbon linker significantly impacted receptor binding. Lengthening the linker from a shorter aminohexanoic acid (Ahx) to a longer aminoundecanoic acid (Aun) resulted in a notable increase in binding affinity. nih.gov Although the ethoxy linker is not a hydrocarbon, this illustrates the universal importance of linker length in fine-tuning ligand-receptor interactions. The two-carbon length of the ethoxy linker in the title compound represents a common and often effective choice in many classes of bioactive molecules, such as phenoxyethylamines.

CompoundLinkerGnRH Receptor Binding Affinity (IC50, nM)Reference
DOTA-Ahx-(D-Lys6-GnRH)Aminohexanoic acid (6-carbon)68.9 nih.gov
DOTA-Aoc-(D-Lys6-GnRH)Aminooctanoic acid (8-carbon)26.6 nih.gov
DOTA-Aun-(D-Lys6-GnRH)Aminoundecanoic acid (11-carbon)22.8 nih.gov

Structural Modifications of the Aniline Moiety and their Biological Consequences

The 2-ethoxyaniline moiety serves as the aromatic recognition element. Its electronic properties, substitution pattern, and the hydrogen-bonding capacity of the aniline nitrogen are critical for target interaction.

Adding substituents to the aniline ring can profoundly alter a compound's biological activity by modifying its electronic and steric properties. Electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃) change the electron density of the aromatic ring and the basicity of the aniline nitrogen.

QSAR (Quantitative Structure-Activity Relationship) studies on substituted anilines have shown a correlation between electronic parameters (like the Hammett sigma constant) and biological effects. For instance, in a study assessing the toxicity of various anilines on submitochondrial particles, a general trend was observed where the presence of electron-withdrawing substituents led to higher toxic potency (lower EC₅₀ values). nih.gov This suggests that the electronic nature of the aniline ring is a key factor in its interaction with biological membranes or proteins. nih.gov Steric factors also play a major role; bulky substituents can prevent the molecule from fitting into a narrow binding pocket, while smaller substituents may be required for optimal complementarity. The position of the substituent (ortho, meta, or para) is also crucial, as it determines the directionality of its interactions.

Effect of Aniline Substitution on Toxicity in Submitochondrial Particles
Compound (Substituted Aniline)Substituent TypeEC50 (μmol/L)Reference
4-MethoxyanilineElectron-Donating1910 nih.gov
AnilineUnsubstituted1420 nih.gov
4-ChloroanilineElectron-Withdrawing265 nih.gov
4-NitroanilineStrongly Electron-Withdrawing72.5 nih.gov

The primary amino group (-NH₂) of the aniline moiety is a critical functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). These interactions are fundamental to the recognition and binding of the ligand to its biological target. nih.gov

Computational studies on aniline-water complexes have quantified these interactions, showing that the aniline nitrogen's lone pair is a stronger hydrogen bond acceptor than the oxygen of water. physchemres.org The stabilization energy from charge transfer is greater when the nitrogen acts as an acceptor (Ph-H₂N···HOH) compared to when the N-H acts as a donor (H₂O···HNH-Ph). physchemres.org This indicates that a hydrogen bond to the nitrogen lone pair can be a particularly strong and favorable interaction.

Furthermore, the formation of an intramolecular hydrogen bond can influence the ability of the aniline to form an intermolecular one. Studies have shown that when one of the aniline's N-H protons is engaged in an intramolecular hydrogen bond, the strength of the intermolecular hydrogen bond formed by the other N-H proton is weakened, an effect known as negative cooperativity. cam.ac.uk This highlights the nuanced role of the aniline amino group, where its local environment and engagement in one interaction can modulate its capacity for others.

Comparative SAR with Related Piperidine and Aniline Scaffolds

The core structure of "this compound" comprises three key moieties: a disubstituted piperidine ring, an ethoxy linker, and an aniline ring. Variations in each of these regions in similar molecules have been shown to significantly impact their pharmacological profiles.

The Piperidine Scaffold: The 3,5-dimethyl substitution on the piperidine ring introduces chiral centers and a specific conformational rigidity. In other series of piperidine derivatives, the nature and position of substituents on the piperidine ring are critical for activity. For instance, in a series of N-arylmethyl substituted piperidine-linked aniline derivatives, the presence and nature of substituents on the piperidine nitrogen were found to be crucial for their anti-HIV activity. Similarly, studies on various piperidine-based compounds have shown that modifications to the piperidine ring can modulate affinity for targets such as the dopamine (B1211576) D2 receptor and the vesicular acetylcholine (B1216132) transporter. nih.govnih.gov

The Aniline Scaffold: The aniline portion of the molecule is also a key determinant of activity. The position of the ethoxy linker at the 2-position of the aniline ring is a significant feature. In other aniline derivatives, the substitution pattern on the aromatic ring has been shown to be critical for various biological activities, including anticancer and antimicrobial effects. nih.govbiomedpharmajournal.org For example, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, substitutions on the aniline ring led to significant variations in their antitumor and cyclin-dependent kinase 2 (CDK2) inhibitory activities. nih.gov

The Ethoxy Linker: The ethoxy bridge provides a certain degree of flexibility and spacing between the piperidine and aniline rings. The length and nature of this linker are often critical for optimal interaction with biological targets. In related compounds, altering the linker length or replacing it with other functional groups, such as amides or ketones, has been shown to profoundly affect biological activity.

The following table summarizes SAR findings for related piperidine and aniline scaffolds from various studies, which can be used to extrapolate potential SAR trends for "this compound".

ScaffoldSeries of CompoundsKey SAR FindingsPotential Relevance for "this compound"
Piperidine N-arylmethyl substituted piperidine-linked anilinesSubstituents on the piperidine nitrogen influence anti-HIV activity.The 3,5-dimethyl substitution likely influences receptor binding and selectivity.
Piperidine 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazinesSubstitutions on the phenethyl group attached to piperidine modulate dopamine D2 receptor affinity. nih.govAlterations to the dimethyl substitution pattern could modulate target affinity.
Aniline N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativesSubstituents on the aniline ring affect antitumor and CDK2 inhibitory activity. nih.govThe amino group on the aniline ring is likely a key pharmacophoric feature.
Aniline 4-Anilinoquinazoline DerivativesSubstitutions on the aniline ring influence anticancer activity against EGFR overexpressed cell lines. ijcce.ac.irThe position of the ethoxy linker on the aniline ring is likely critical for activity.

Rationalizing SAR through Computational Insights (e.g., Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for rationalizing the SAR of bioactive molecules. While specific computational studies on "this compound" are not publicly available, the application of these techniques to structurally related compounds can provide a framework for understanding its potential interactions and the structural features that govern its activity.

Molecular Docking: Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein. For a molecule like "this compound," docking studies could elucidate how the dimethylated piperidine ring fits into a binding pocket and how the aniline moiety forms specific interactions, such as hydrogen bonds or pi-stacking, with amino acid residues. For instance, in a study of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, docking simulations were used to predict the binding mode into the active site of CDK2, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking analysis of dopaminergic ligands has helped to propose binding orientations within the dopamine D2 receptor, highlighting key interactions like salt bridges. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the activity of new compounds. For a series of analogs of "this compound," a QSAR study could identify the key physicochemical properties that are correlated with their biological activity.

The table below presents examples of molecular descriptors that could be used in a hypothetical QSAR study of "this compound" and its analogs, based on studies of related compounds.

Descriptor ClassExample DescriptorsPotential Insights for "this compound" SAR
Topological Molecular Connectivity Indices, Wiener IndexDescribe the branching and shape of the molecule, which can influence binding pocket complementarity.
Electronic Dipole Moment, Partial ChargesIndicate the molecule's polarity and ability to form electrostatic interactions and hydrogen bonds.
Steric/Geometrical Molecular Volume, Surface AreaRelate to the size and shape of the molecule and how well it fits into a binding site.
Hydrophobic LogPRepresents the lipophilicity of the molecule, which is often crucial for membrane permeability and interaction with hydrophobic pockets.

By applying these computational approaches, a more detailed understanding of the SAR of "this compound" could be achieved, guiding the design of more potent and selective analogs.

Investigation of Biological Interactions and Applications in Chemical Biology

Exploration as Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools used to study and manipulate biological systems. biorxiv.org They enable the investigation of protein function, target identification, and validation directly in complex biological environments. nih.govnih.gov The development of probes from a scaffold like 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline involves strategic chemical modifications to introduce functionality for detection and interaction.

Design and Synthesis of Activity- and Affinity-Based Probes

While specific activity-based probes (ABPs) or affinity-based probes (AfBPs) derived directly from this compound are not extensively documented, the foundational principles of probe design allow for hypothetical derivatization of its structure.

Affinity-Based Probes (AfBPs): The design of an affinity-based probe typically involves attaching a reporter tag, such as biotin (B1667282) or a fluorophore, to the core ligand via a linker. This allows for the detection and isolation of target proteins. For the this compound scaffold, the aniline (B41778) ring is a prime site for modification, where a linker and tag could be appended without significantly disrupting the binding interactions of the core piperidine (B6355638) and ethoxy groups. Another key component is a photo-reactive group (e.g., diazirine or benzophenone) that, upon photoactivation, forms a covalent bond with the target protein, enabling its capture. frontiersin.org

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or a class of enzymes, providing a direct readout of their functional state. nih.gov The design of an ABP based on the subject compound would require the incorporation of a reactive "warhead" that can form a covalent bond with a nucleophilic residue in an enzyme's active site. frontiersin.orgyoutube.com The choice of warhead depends on the target enzyme class; for example, a fluorophosphonate group could be used to target serine hydrolases. youtube.com The design process aims to create a probe where the covalent modification is dependent on the enzyme's catalytic activity, ensuring high specificity. mdpi.com

Modular synthesis approaches are often employed to rapidly generate libraries of chemical probes with varied ligands, reactive groups, and reporters, facilitating the optimization of a probe for a specific biological question. frontiersin.org

Application in Target Identification and Validation in Proteomics

Chemical probes are powerful tools for proteomics, enabling the identification of drug targets and the elucidation of their biological pathways. nih.gov A hypothetical affinity-based probe derived from this compound could be used in "pull-down" experiments. In this workflow, the probe is incubated with a cell lysate or in living cells, and after binding to its target protein(s) and covalent cross-linking, the probe-protein complex is captured using an affinity resin (e.g., streptavidin beads for a biotin tag). The captured proteins are then identified and quantified using mass spectrometry, revealing the molecular targets of the parent compound. nih.gov

Activity-based protein profiling (ABPP) uses ABPs to survey the functional state of entire enzyme families within a proteome. nih.gov An ABP based on the subject compound could be applied to a biological system to label its target enzymes. Subsequent proteomic analysis can reveal changes in enzyme activity across different states (e.g., disease vs. healthy), providing insights into pathogenesis and identifying potential biomarkers or therapeutic targets. nih.govmdpi.com

Potential as Ligands for Specific Receptors or Enzymes

The structural motifs within this compound—namely the piperidine ring and the substituted aniline moiety—are prevalent in a wide range of pharmacologically active molecules. encyclopedia.pubnih.gov This suggests its potential to act as a ligand for various receptors and enzymes.

Interaction with G-Protein-Coupled Receptors (GPCRs), e.g., Dopamine (B1211576) Receptors (D3R)

The dopamine D3 receptor (D3R) is a key therapeutic target for neurological and psychiatric disorders. nih.govresearchgate.net The development of D3R-selective ligands is challenging due to the high homology with the D2 receptor. Many potent D3R ligands feature an arylpiperazine or similar scaffold. nih.govnih.gov The N-phenylpiperazine motif, for instance, has been shown to bind with high affinity and selectivity to the D3 receptor. nih.gov

While direct binding data for this compound is unavailable, analogs with similar structural features have shown significant D3R affinity. For example, certain fluorenylcarboxamide-based derivatives with a piperazine (B1678402) linker exhibit nanomolar affinity for the D3R. nih.gov The binding of these ligands often involves bitopic interactions, where one part of the molecule engages the orthosteric binding site and another part interacts with a secondary binding pocket, contributing to selectivity. nih.gov The potential for the subject compound to interact with D3R would depend on how its specific substitution pattern aligns with the pharmacophoric requirements of the receptor's binding sites.

Table 1: Binding Affinities of Representative Dopamine Receptor Ligands

Data sourced from related literature for analogous compounds. nih.govselleckchem.com

Affinity for Sigma Receptors (e.g., S1R, S2R)

Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a variety of central nervous system disorders and cancer. uniba.itresearchgate.net The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for high-affinity σ1R ligands. researchgate.netnih.govuniba.it

Studies on a series of phenoxyalkylpiperidines have elucidated key structure-affinity relationships (SAfiR). uniba.itnih.gov For instance, a 4-methyl substituent on the piperidine ring is often optimal for σ1R affinity. uniba.it Increasing the degree of methylation on the piperidine ring, such as in a 2,6-dimethylpiperidine (B1222252) analog, can influence affinity, sometimes decreasing it due to steric hindrance. uniba.itnih.gov The length of the alkyl linker between the phenoxy group and the piperidine nitrogen also plays a crucial role, with ethyl or propyl linkers often conferring high affinity. uniba.it Many of these compounds exhibit subnanomolar to low nanomolar Ki values for the σ1R, with varying degrees of selectivity over the σ2R. nih.gov Given its core phenoxy-ethyl-dimethylpiperidine structure, this compound is predicted to have a strong affinity for sigma receptors.

Table 2: Binding Affinities of Phenoxyalkylpiperidine Analogs at Sigma Receptors

Data from studies on analogous phenoxyalkylpiperidine and piperidine compounds. uniba.itnih.govchemrxiv.org

Enzyme Inhibition Studies

The piperidine and aniline components of the target molecule are found in various enzyme inhibitors.

COX, 5-LOX: Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a strategy to develop safer anti-inflammatory drugs. researchgate.netnih.gov Derivatives containing piperazine, a close structural relative of piperidine, have been synthesized and evaluated as dual inhibitors. rsc.orgnih.govbohrium.com For example, certain benzhydrylpiperazine derivatives show potent inhibition of both COX-2 and 5-LOX, with IC50 values in the sub-micromolar and low-micromolar range, respectively. rsc.org The activity of these compounds suggests that the piperidine-aniline scaffold could be a valuable starting point for developing new dual-pathway inhibitors.

α-glucosidase: α-glucosidase inhibitors are used to manage type 2 diabetes. The piperidine ring is a key structural feature of naturally occurring α-glucosidase inhibitors like nojirimycin. nih.govpjps.pk This has inspired the synthesis of various piperidine analogues as potential hypoglycemic agents. Studies have shown that some hydroxylated piperidine analogues exhibit excellent inhibitory activity against α-glucosidase. nih.govresearchgate.net Piperazine-containing carbodithioate derivatives have also been identified as noncompetitive inhibitors of this enzyme. nih.gov

Chymase: Human chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells. There is limited specific information linking piperidine-ethoxy-aniline structures to chymase inhibition in the reviewed literature.

MAO: Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and Parkinson's disease. mdpi.commdpi.com Research has identified potent and selective MAO-B inhibitors based on a pyridazinobenzylpiperidine scaffold. nih.gov Some of these compounds exhibit IC50 values for MAO-B in the low nanomolar range. nih.gov Additionally, small aromatic anilide derivatives have been identified as potent, reversible, and competitive MAO-B inhibitors. nih.gov These findings suggest that the structural elements of this compound are compatible with MAO inhibition.

Kinases: Kinases are critical targets in cancer therapy. Piperidine and piperazine moieties are common scaffolds in the design of kinase inhibitors. encyclopedia.pubnih.gov For instance, piperidine/piperazine-type compounds have been developed as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways. google.comgoogle.com Furthermore, piperazine derivatives have been investigated as inhibitors for a wide range of kinases, including CDK2, ALK, and VEGFR-2. nih.gov

Table 3: Enzyme Inhibitory Activities of Structurally Related Compounds

Data represents findings for various piperidine/piperazine and anilide analogs. rsc.orgnih.govnih.govnih.govnih.govresearchgate.net

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound concerning its biological interactions and applications in chemical biology as outlined in the user's request.

Specifically, there is no available information regarding:

Investigations into its antibacterial and antimycobacterial activities.

Studies on its anti-tumor efficacy or any associated molecular pathways.

Elucidation of its molecular mechanisms of action.

Its use in scaffold hopping or lead optimization strategies.

The search did yield information on related concepts and structurally similar, but distinct, compounds. For instance, studies on other piperidine and aniline derivatives show a range of biological activities, and scaffold hopping remains a common strategy in drug discovery to improve the biological profiles of lead compounds. However, these findings are not directly applicable to "this compound".

Due to the strict requirement to focus solely on the specified compound and to ensure scientific accuracy, it is not possible to generate the requested article with detailed research findings and data tables. Creating such an article would require fabricating data, which is contrary to the principles of scientific integrity.

Therefore, the requested article cannot be provided at this time due to the absence of relevant scientific research for "this compound".

Future Directions and Research Opportunities

Development of Next-Generation Synthetic Routes with Enhanced Atom Economy and Sustainability

Next-generation routes could employ catalytic methods, such as C-H activation or borrowing hydrogen methodologies, to construct the core scaffolds more efficiently. For instance, instead of classical SNAr reactions that may require harsh conditions, newer catalytic cross-coupling reactions could be explored for the formation of the aryl ether linkage. beilstein-journals.org Isomerization reactions, which are inherently 100% atom-economical, could also be envisioned for modifying substituents on the aniline (B41778) or piperidine (B6355638) rings. nih.gov The goal is to design synthetic pathways that are not only efficient and high-yielding but also environmentally benign, utilizing greener solvents and reducing the number of synthetic steps.

Parameter Hypothetical Classical Route Proposed Next-Generation Route
Key Transformation Multi-step functional group interconversionCatalytic C-O cross-coupling
Atom Economy LowHigh
E-Factor High (>10)Low (<5)
Solvents Chlorinated solventsGreener alternatives (e.g., 2-MeTHF, CPME)
Number of Steps 5-7 steps2-3 steps

Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computer-aided drug discovery (CADD) has become an indispensable tool for accelerating the design and optimization of bioactive molecules. universiteitleiden.nl For 2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline, advanced computational methods can be leveraged in two primary areas: predictive modeling and de novo design.

Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR), can establish mathematical relationships between the structural features of analogues and their biological activity. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties.

De novo design utilizes sophisticated algorithms, including deep learning architectures like variational autoencoders (VAEs) and generative adversarial networks (GANs), to generate entirely new molecular structures from scratch. universiteitleiden.nlnih.gov These models can be trained on the structural features of the lead compound and other known active molecules to explore novel chemical space and design next-generation analogues with optimized properties for a specific biological target. nih.govethz.ch Structure-based drug design, which relies on the 3D structure of the target protein, can further guide the design process to ensure optimal binding and selectivity. universiteitleiden.nlnih.gov

Computational Method Application to the Target Scaffold Potential Outcome
QSAR Predict activity of virtual analoguesPrioritization of synthetic targets
Molecular Docking Predict binding mode and affinity to target proteinUnderstanding of structure-activity relationships
Generative Models (VAE/GAN) Design novel molecules with desired propertiesDiscovery of novel, potent, and patentable chemical matter
Molecular Dynamics Simulate compound-target interactions over timeAssessment of binding stability and conformational changes

Rational Design of Highly Selective Chemical Probes for Complex Biological Pathways

To elucidate the biological function of a target protein and validate its therapeutic potential, highly selective and potent chemical probes are essential tools. rjeid.comeubopen.org A chemical probe is a small molecule used to study and manipulate a biological system, providing critical insights into target function and disease pathways. rjeid.com Future research should focus on the rational design of derivatives of this compound to serve as chemical probes.

This process involves systematically modifying the parent structure to enhance its potency and selectivity for a specific biological target while minimizing off-target effects. purdue.edu Advanced probes may incorporate functional handles for further applications, such as an alkyne or azide group for bioorthogonal chemistry (e.g., click chemistry) or a photoreactive group (e.g., diazirine) for photoaffinity labeling experiments to identify direct binding partners in a cellular context. unimi.it The development of a well-characterized chemical probe, along with a structurally similar inactive control compound, would be invaluable for dissecting complex biological pathways. eubopen.org

Comprehensive Exploration of Stereoisomeric Effects on Biological Activity and Specificity

The 3,5-dimethylpiperidine (B146706) moiety of the title compound contains two stereocenters, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov Therefore, a comprehensive exploration of the stereoisomeric effects is a critical future direction.

This research would involve the development of asymmetric synthetic routes to access each stereoisomer in high purity. nih.govnih.gov Subsequent biological evaluation of the individual isomers would determine which configuration is responsible for the desired activity. This knowledge is crucial for developing a more potent and selective therapeutic agent with a potentially improved safety profile by eliminating inactive or undesired isomers from the final drug candidate.

Stereoisomer Hypothetical Biological Activity (IC₅₀) Rationale for Investigation
(3R,5R)-isomer10 nMMay fit optimally into the target's binding pocket.
(3S,5S)-isomer500 nMMay have a different binding orientation or reduced affinity.
(3R,5S)-isomer (meso)>10,000 nMMay be completely inactive, serving as a negative control.

Application of Chemoinformatics and Machine Learning for Accelerated Discovery

The fields of chemoinformatics and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. nih.govnih.gov These tools can be applied to accelerate the discovery and optimization of analogues of this compound.

Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models for various properties, including biological activity, solubility, and metabolic stability. mdpi.com These models can then screen large virtual libraries to identify promising new candidates far more quickly than through experimental screening alone. nih.gov Chemoinformatics tools can also be used to analyze chemical space, identify novel scaffolds, and design focused libraries for synthesis and testing, thereby optimizing the entire discovery pipeline. nih.gov

Multi-Omics Integration for Holistic Understanding of Compound-Biology Interactions

To gain a comprehensive understanding of how a compound like this compound affects a biological system, an integrated multi-omics approach is necessary. mdpi.com This involves simultaneously analyzing the impact of the compound on the transcriptome (gene expression), proteome (protein levels), and metabolome (metabolite levels). nih.govfrontiersin.org

By treating cells or model organisms with the compound and applying high-throughput omics technologies, researchers can generate a global snapshot of the molecular changes induced. ed.ac.uknih.gov Integrating these different layers of biological information can reveal the compound's mechanism of action, identify its primary targets and off-targets, and uncover affected biological pathways. mdpi.comnih.gov This holistic view is crucial for predicting efficacy and potential side effects long before clinical trials, providing a powerful tool for modern systems pharmacology. springernature.com

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Reactant of Route 1
2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.